4-amino-N-(2-{[(5-phenylfuran-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-(2-{[(5-phenylfuran-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an amino group, a furan ring, and an oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-{[(5-phenylfuran-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using phenyl acetyl chloride and an appropriate catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Amination and Coupling:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-{[(5-phenylfuran-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
4-amino-N-(2-{[(5-phenylfuran-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential therapeutic uses.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-{[(5-phenylfuran-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors, leading to the inhibition of their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-phenylfuran-2-carboxamide: Similar in structure but lacks the oxadiazole ring.
2-amino-5-phenylfuran: Similar in structure but lacks the carboxamide group.
1,2,5-oxadiazole-3-carboxamide: Similar in structure but lacks the furan ring.
Uniqueness
The uniqueness of 4-amino-N-(2-{[(5-phenylfuran-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide lies in its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H17N5O3 |
---|---|
Molecular Weight |
327.34g/mol |
IUPAC Name |
4-amino-N-[2-[(5-phenylfuran-2-yl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C16H17N5O3/c17-15-14(20-24-21-15)16(22)19-9-8-18-10-12-6-7-13(23-12)11-4-2-1-3-5-11/h1-7,18H,8-10H2,(H2,17,21)(H,19,22) |
InChI Key |
VQFJCOYQTCEGMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N |
Origin of Product |
United States |
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